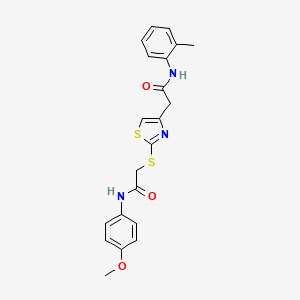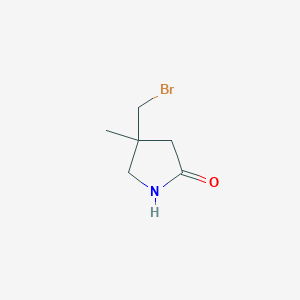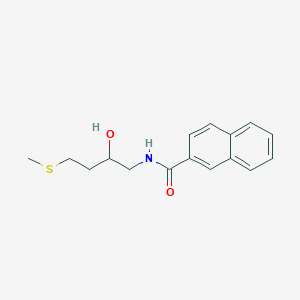
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPO is a small molecule that has the ability to selectively inhibit protein-protein interactions, making it a valuable tool in drug discovery and development. In
Mécanisme D'action
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide works by binding to specific proteins and disrupting their interactions with other proteins. This disruption can lead to changes in cellular processes, such as cell signaling and gene expression. N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been shown to selectively inhibit protein-protein interactions, making it a valuable tool in drug discovery and development.
Biochemical and Physiological Effects:
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments is its ability to selectively inhibit protein-protein interactions. This makes it a valuable tool in drug discovery and development, as it allows researchers to target specific proteins. However, N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a small molecule and may not be effective in inhibiting protein-protein interactions that involve large protein complexes. Additionally, N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide may not be effective in inhibiting protein-protein interactions that occur in specific cellular compartments.
Orientations Futures
There are many potential future directions for research involving N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. One area of research could focus on the development of new drugs that target specific proteins using N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. Another area of research could focus on the use of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in the study of specific diseases, such as cancer and Alzheimer's disease. Additionally, future research could explore the potential use of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in combination with other drugs to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of mesitylene with ethyl oxalyl chloride to form N1-mesityloxamide. The second step involves the reaction of N1-mesityloxamide with 2-(2-phenylmorpholino)ethylamine to form N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been extensively studied for its potential use in drug discovery and development. It has been shown to selectively inhibit protein-protein interactions, making it a valuable tool in the development of drugs that target specific proteins. N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been used in the study of various diseases, including cancer, Alzheimer's disease, and viral infections. It has also been used to study the role of specific proteins in cellular processes.
Propriétés
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-16-13-17(2)21(18(3)14-16)25-23(28)22(27)24-9-10-26-11-12-29-20(15-26)19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBZVKMXHIZWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2784288.png)
![Methyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2784290.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2784293.png)
![N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2784294.png)
![4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2784295.png)
![Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate](/img/structure/B2784296.png)
![5-chloro-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2784299.png)



![6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784307.png)
![3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2784308.png)
![ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2784309.png)